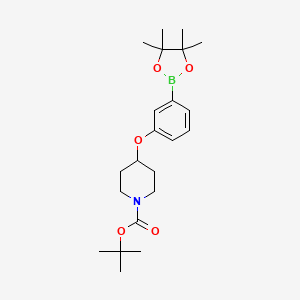

tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate

Description

tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate is a boronate ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in medicinal chemistry and materials science . Its structure features a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and a phenoxy-linked dioxaborolane moiety. This compound’s utility stems from its stability, reactivity, and compatibility with transition-metal catalysts. Below, we compare its structural, synthetic, and functional attributes with analogous compounds.

Propriétés

IUPAC Name |

tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34BNO5/c1-20(2,3)27-19(25)24-13-11-17(12-14-24)26-18-10-8-9-16(15-18)23-28-21(4,5)22(6,7)29-23/h8-10,15,17H,11-14H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMZJNWAOXERIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3CCN(CC3)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34BNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, and the presence of other molecules, among others. Understanding these factors is crucial for optimizing the compound’s performance and stability.

Analyse Biochimique

Cellular Effects

The cellular effects of “3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid pinacol ester” are not well studied. Boronic acids and their esters have been shown to have significant effects on various types of cells and cellular processes

Activité Biologique

tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate (CAS No. 1048970-17-7) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula: C16H30BNO4

- Molecular Weight: 311.22 g/mol

- Melting Point: 60°C to 65°C

- Purity: ≥ 96%

The compound's biological activity is largely attributed to its interaction with specific cellular pathways. Research indicates that it may act as a modulator of kinase activity and influence apoptotic pathways. The presence of the dioxaborolane moiety suggests potential interactions with boron-based biological systems, which are known for their roles in cellular signaling and metabolism.

Biological Activity Overview

The biological activities of tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate include:

-

Antitumor Activity:

- Studies have shown that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- A recent study demonstrated that derivatives of this compound could inhibit tumor growth in xenograft models by targeting specific oncogenic pathways .

- Kinase Inhibition:

- Neuroprotective Effects:

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 | Investigated the antitumor effects on HeLa cells | The compound induced apoptosis in a dose-dependent manner |

| Study 2 | Examined kinase inhibition in HT-29 cells | Demonstrated significant inhibition of RIP3 phosphorylation |

| Study 3 | Assessed neuroprotective effects in neuronal cultures | Showed reduced oxidative stress and improved cell viability |

Antitumor Activity

A study published in Nature highlighted the antitumor potential of related compounds by demonstrating their ability to inhibit cell growth in various cancer models. The mechanism involved the induction of apoptosis through mitochondrial pathways.

Kinase Inhibition

Research focusing on RIP3 kinase inhibitors revealed that compounds similar to tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate effectively blocked RIP3-mediated necroptosis in both human and mouse cell lines . This inhibition was associated with decreased phosphorylation levels of MLKL (Mixed Lineage Kinase Domain-Like Protein), a key player in necroptotic signaling.

Neuroprotective Effects

In a study examining neuroprotection against oxidative stress, the compound was shown to enhance neuronal survival rates significantly. The protective effect was attributed to its ability to scavenge reactive oxygen species and modulate mitochondrial function .

Comparaison Avec Des Composés Similaires

Core Structural Variations

- Target Compound: The phenoxy bridge connects the piperidine and dioxaborolane groups, enabling electronic conjugation and steric flexibility .

- Analogues: Cyclopropane/cyclobutane derivatives: Compounds like tert-butyl 4-((1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)methyl)piperidine-1-carboxylate () replace the phenoxy group with cyclopropane, enhancing ring strain and altering reactivity in radical additions . 55.8 Ų for the target) . Fluorophenoxy variant: tert-Butyl 4-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate () incorporates fluorine, enhancing metabolic stability and electron-withdrawing effects .

Molecular Properties

Cross-Coupling Efficiency

- Target Compound : Effective in forming biaryl linkages (e.g., antiplasmodial imidazopyridazines in ) .

- Cyclopropane analogues : Preferentially undergo radical-mediated cycloadditions due to strained rings .

- Fluorophenoxy variant: Enhanced stability in acidic/oxidative environments, suitable for late-stage fluorination .

Commercial and Industrial Considerations

- Purity : Commercial grades range from 95–98% (e.g., Combi-Blocks: 95–96% purity for benzyl-linked analogues) .

- Cost : Pricing varies by substituent complexity (e.g., JPY 12,300–43,600/g for tert-butyl piperidine boronate esters in ) .

- Scalability : Pd-catalyzed methods () are scalable, while photoredox routes () require specialized equipment .

Q & A

Q. Table 1: Key Precautionary Codes

| Code | Precautionary Measure |

|---|---|

| P201 | Obtain specialized handling instructions |

| P210 | Avoid heat/sparks/open flames |

| P280 | Wear protective gloves/eye/face protection |

Basic Question: What are the common synthetic routes to prepare this boronate ester?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or Mitsunobu reactions , leveraging its dioxaborolane moiety. A representative approach involves:

Functionalization of Piperidine: Introduce the tert-butoxycarbonyl (Boc) group via Boc-anhydride under basic conditions (e.g., DMAP, THF, 0°C) .

Boronate Ester Formation: React the phenoxy-piperidine intermediate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) .

Critical Step: Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and purify via column chromatography (SiO₂, gradient elution) .

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Condition |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (1 mol%) |

| Solvent | DMF/H₂O (3:1) |

| Temperature | 80°C, 12 hr |

| Yield | 65–75% (after purification) |

Advanced Question: How can reaction yields for Suzuki couplings involving this compound be optimized?

Methodological Answer:

Yield optimization requires addressing:

- Catalyst Selection: PdCl₂(dtbpf) or Pd(OAc)₂ with SPhos ligands enhance turnover in sterically hindered systems .

- Solvent Effects: Use degassed THF/H₂O (4:1) to minimize side reactions.

- Base Screening: Test K₃PO₄ vs. Cs₂CO₃; the latter improves solubility of aryl halides .

- Microwave Assistance: Shorten reaction time (2–4 hr) with microwave irradiation (120°C), improving efficiency by 15–20% .

Advanced Question: How do structural modifications of the piperidine ring affect the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

Modifications alter steric and electronic properties:

- Boc Protection: The tert-butyl group stabilizes the piperidine nitrogen, preventing undesired side reactions during coupling .

- Phenoxy Substituents: Electron-withdrawing groups (e.g., NO₂) on the phenyl ring enhance electrophilicity of the boronate, accelerating transmetallation .

Validation: Compare coupling rates using Hammett substituent constants (σ) and DFT calculations to predict reactivity trends .

Basic Question: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR (CDCl₃) to confirm Boc group integrity (δ ~1.4 ppm for tert-butyl) and boronate resonance (δ ~1.3 ppm for pinacol methyls) .

- HPLC-MS: Reverse-phase C18 column (MeCN/H₂O + 0.1% formic acid) to assess purity (>95%) and molecular ion ([M+H]⁺ expected) .

- Elemental Analysis: Verify C, H, N content (±0.4% theoretical) .

Q. Table 3: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Physical State | Light yellow solid | |

| Solubility | DMSO, THF, chloroform | |

| Stability | Stable at –20°C (desiccated) |

Advanced Question: How can computational modeling predict this compound’s interactions with biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model binding to enzymes (e.g., kinases) via the boronate’s Lewis acid properties .

- MD Simulations: Simulate solvation effects in aqueous buffers (AMBER force field) to assess hydrolytic stability of the dioxaborolane ring .

- QSAR Analysis: Correlate substituent effects (e.g., piperidine ring conformation) with bioactivity using Gaussian-derived descriptors .

Basic Question: What are the incompatibilities and degradation pathways of this compound?

Methodological Answer:

- Hydrolysis: The dioxaborolane ring hydrolyzes in aqueous acidic/basic conditions, releasing boronic acid. Stabilize with anhydrous solvents .

- Oxidizers: Avoid HNO₃, H₂O₂, and peroxides to prevent exothermic decomposition .

- Storage: Degradation is minimized at –20°C under argon; monitor via periodic HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.